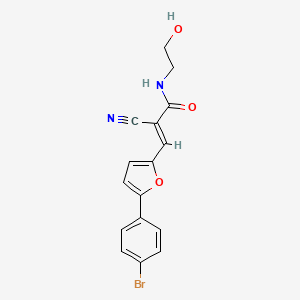
(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a useful research compound. Its molecular formula is C16H13BrN2O3 and its molecular weight is 361.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C18H18BrN3O2
- Molecular Weight : 360.20 g/mol
- LogP (Octanol-Water Partition Coefficient) : 3.9
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
These properties suggest that the compound may exhibit significant lipophilicity, which could influence its absorption and distribution in biological systems .
Antimicrobial Activity
Research indicates that furan derivatives, including those similar to our compound, possess notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from furan have shown effectiveness against various bacterial strains. In particular, derivatives of furan have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL for some derivatives .
- Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic processes, leading to cell death .
Anticancer Activity
Furan-based compounds have also been investigated for their anticancer potential:
- Inhibition of Cancer Cell Proliferation : Studies have highlighted the ability of furan derivatives to inhibit the proliferation of cancer cell lines such as HepG2 and MCF-7. For example, certain furan derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .
- Targeting Specific Pathways : The compound may act by inhibiting key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway .
Case Studies
- Antibacterial Efficacy :
- Anticancer Properties :
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of these compounds:
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Furan Derivative A | MIC against E. coli: 64 µg/mL | |
| Furan Derivative B | IC50 for HepG2: 0.07 nM | |
| Furan Derivative C | Broad-spectrum antibacterial |
The presence of specific substituents on the furan ring or phenyl groups can significantly enhance or diminish biological activity.
属性
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-3-1-11(2-4-13)15-6-5-14(22-15)9-12(10-18)16(21)19-7-8-20/h1-6,9,20H,7-8H2,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNZLJLYYNLPHP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














